![molecular formula C4H8BrCl B1595099 2-Bromo-1-chloro-2-methylpropane CAS No. 2074-80-8](/img/structure/B1595099.png)
2-Bromo-1-chloro-2-methylpropane
Overview
Description
2-Bromo-1-chloro-2-methylpropane, also known as tert-butyl bromochloride, is a colorless liquid that is commonly used in organic synthesis. It is a halogenated organic compound that is widely used as an alkylating agent in the chemical industry. This compound is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
Conformational Behavior Studies
Studies have investigated the rotational isomerism and conformational behavior of 2-Bromo-1-chloro-2-methylpropane and related compounds. For instance, Müller, Fruwert, and Geiseler (1981) examined the rotational isomerism of similar halogenalkanes, including 1-bromo-2-methylpropane, in the liquid phase using infrared spectroscopy, revealing preferences in conformers' positions (Müller, Fruwert, & Geiseler, 1981). Similarly, Shen (1984) used gas phase electron diffraction to study the molecular structures and conformational compositions of 2-bromo-1-chloro-2-methylpropane, identifying mixtures of gauche and anti forms (Shen, 1984).
Spectroscopy and Thermodynamics
Research has also focused on the spectroscopy and thermodynamic properties of this compound and its analogs. Durig, Sullivan, and Godbey (1986) conducted a study on the Raman and infrared spectra of gaseous and solid 1-bromo-2-methylpropane, providing insights into the stability of different conformers (Durig, Sullivan, & Godbey, 1986). Nomura, Koda, and Hamada (1987) utilized ultrasonic spectroscopy to study the conformational equilibria of 1-bromo-2-methylpropane in hexane solutions, contributing to the understanding of thermodynamic quantities and kinetic parameters associated with conformational changes (Nomura, Koda, & Hamada, 1987).
Solvent Effects and Reaction Kinetics
Studies such as those by Moreira et al. (2019) have quantified solvent effects on reactions involving 2-bromo-2-methylpropane, enhancing the understanding of solute-solvent interactions (Moreira et al., 2019). Kinetics of SN1 reactions in different solvent mixtures, as explored by Kim and Baird (2003), also offer valuable insights into the reactivity of compounds like 2-bromo-2-methylpropane (Kim & Baird, 2003).
properties
IUPAC Name |
2-bromo-1-chloro-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(2,5)3-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZMNTBSGDUYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174815 | |
Record name | 2-Bromo-1-chloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-chloro-2-methylpropane | |
CAS RN |
2074-80-8 | |
Record name | 2-Bromo-1-chloro-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2074-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-chloro-2-methylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1-chloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane, 2-bromo-1-chloro-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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